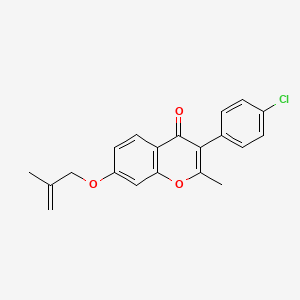
3-(4-chlorophenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-chlorophenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one” is a complex organic molecule. It contains a chromen-4-one core, which is a bicyclic system consisting of a benzene ring fused to a heterocyclic pyran ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a chromen-4-one core, a 4-chlorophenyl group, a 2-methyl group, and a 7-((2-methylallyl)oxy) group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been involved in various chemical reactions. For example, catalytic protodeboronation of pinacol boronic esters has been reported .Applications De Recherche Scientifique
Synthesis and Structure Analysis
Research has shown interest in the synthesis and structural analysis of chromen-4-one derivatives. For instance, Manolov et al. (2012) determined the crystal structure of a closely related chromen-2-one compound, highlighting the importance of p-p stacking in the formation of linear chains in crystallography (Manolov, Morgenstern, & Hegetschweiler, 2012). This structural information is crucial for understanding the physicochemical properties of chromen-4-one derivatives and can guide the synthesis of new compounds with desired characteristics.
Antimicrobial Activity
The antimicrobial properties of chromen-4-one derivatives have been explored, as shown by Bairagi et al. (2009), who synthesized Schiff's bases of 4-chloro-3-coumarin aldehyde and evaluated their antimicrobial activity. Their findings suggest that specific modifications to the chromen-4-one structure can enhance antimicrobial efficacy against both gram-positive and gram-negative bacteria, as well as fungi (Bairagi, Bhosale, & Deodhar, 2009).
Anticancer Activity
A novel family of bis-chromenone derivatives was designed and synthesized, showing micromolar level in vitro anti-proliferative activity against human cancer cell lines. Venkateswararao et al. (2014) highlighted bis-chromone as a promising scaffold for designing anticancer agents. This indicates the potential of chromen-4-one derivatives in the development of new anticancer drugs (Venkateswararao, Sharma, Manickam, Yun, & Jung, 2014).
Materials Science and Catalysis
Chromen-4-one derivatives have been utilized in materials science and catalysis. For example, Kavitha and Reddy (2016) synthesized Pd(II) complexes bearing chromone-based Schiff bases and studied their characterization and biological activity. Their research demonstrates the versatility of chromen-4-one derivatives in synthesizing complexes that show significant microbial inhibition and antioxidant activity, suggesting potential applications in materials science and catalysis (Kavitha & Reddy, 2016).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO3/c1-12(2)11-23-16-8-9-17-18(10-16)24-13(3)19(20(17)22)14-4-6-15(21)7-5-14/h4-10H,1,11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFAHZABAYDYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

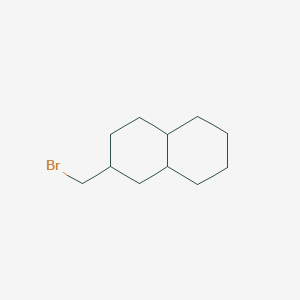
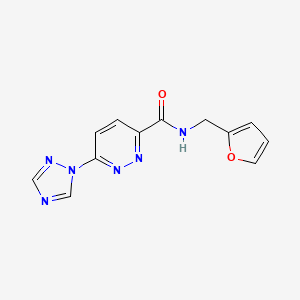
![N-[1-(Oxan-4-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2636513.png)
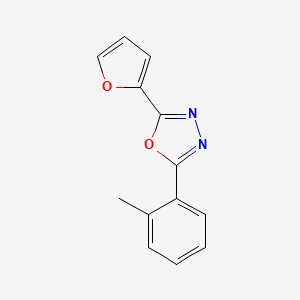
![N-[1-(2-fluoro-5-methylphenyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2636517.png)
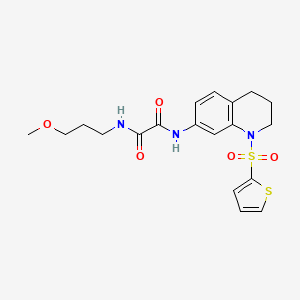
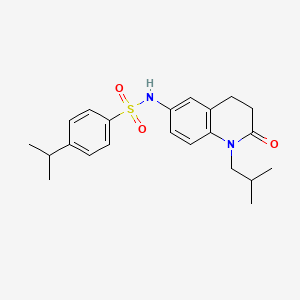
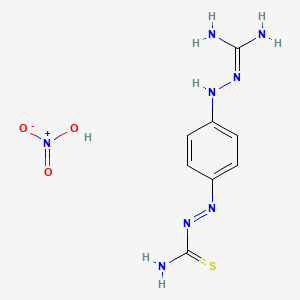
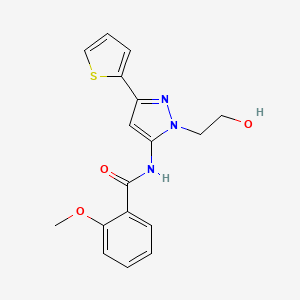
![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2636524.png)
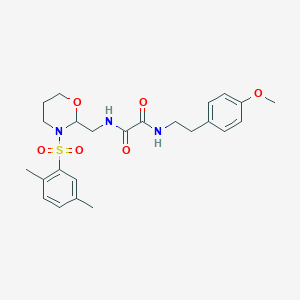
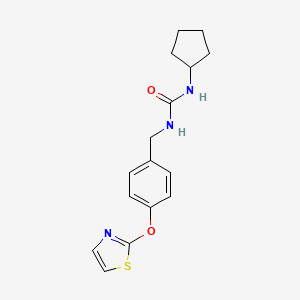
![(E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate](/img/structure/B2636530.png)
![3-Methyl-N-(5-methyl-2-phenylpyrazol-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2636531.png)